N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves several steps. One common synthetic route starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then coupled with ethyl α-ethylacetoacetate to form an azo-ester, which undergoes further reactions to yield the desired indole derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Strychnine: An alkaloid used as a pesticide.
The uniqueness of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H21ClN2O3S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12-11-14(7-8-18(12)25-3)26(23,24)21-10-9-15-13(2)22-19-16(15)5-4-6-17(19)20/h4-8,11,21-22H,9-10H2,1-3H3 |
InChI Key |
IBZNXGYXAZSUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)OC |
Origin of Product |
United States |
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